(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine

Catalog No.
S2768537
CAS No.
1708573-73-2
M.F
C14H11ClF3NO
M. Wt
301.69
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methan...

CAS Number

1708573-73-2

Product Name

(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine

IUPAC Name

(3-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine

Molecular Formula

C14H11ClF3NO

Molecular Weight

301.69

InChI

InChI=1S/C14H11ClF3NO/c15-11-3-1-2-10(8-11)13(19)9-4-6-12(7-5-9)20-14(16,17)18/h1-8,13H,19H2

InChI Key

UILOHFCHBGHPHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)OC(F)(F)F)N

Solubility

not available
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine, also known as PTM or Para-Toluenesulfonate Methamphetamine Hydrochloride, is a potent psychostimulant drug used in research studies. It is a member of the phenethylamine class and has a similar structure to amphetamine, which means it has similar pharmacological effects. PTM is used to study the central nervous system, drug dependence and abuse, and other neurological disorders. In this paper, we will discuss the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions of PTM.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is also known as Para-Toluenesulfonate Methamphetamine Hydrochloride, 3-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanamine, and more commonly as (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine. It is an analog of the drug methamphetamine which has a similar structure to amphetamine. Methamphetamine is a highly potent psychoactive substance that is widely used as a recreational drug. (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is a synthetic analog of methamphetamine that has a higher affinity for the dopamine transporter than methamphetamine. It is mainly used for research purposes to study the pharmacological and toxicological effects of stimulant drugs on the central nervous system.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. Its melting point is 212-216°C, and it has a molecular weight of 318.78 g/mol. Its chemical formula is C14H12ClF3NO.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chlorophenylmagnesium bromide to obtain 3',4'-dimethoxy-3-chloro-α,α,α-trifluoroacetophenone. The resulting product is then reduced using lithium aluminum hydride to obtain (3-chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone. The final step involves the reaction of the intermediate with methylamine hydrochloride to obtain (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine.
There are several analytical methods used to analyze (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine. The most commonly used methods are gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are used to determine the purity and identity of the compound.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is a potent psychostimulant that acts on the central nervous system. It has a similar mechanism of action to methamphetamine and amphetamine. It increases the release and inhibits the reuptake of dopamine, norepinephrine, and serotonin, resulting in an increase in their synaptic concentrations. This leads to central nervous system stimulation and enhances cognitive and physical performance. (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has been shown to increase spontaneous locomotor activity, induce conditioned place preference, enhance cognitive function, and increase the release of dopamine in the nucleus accumbens.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has been shown to be toxic in high doses. It can cause neurotoxic effects, hyperthermia, cardiovascular effects, and addiction. The LD50 of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine in rats is approximately 52 mg/kg when administered intraperitoneally. However, the toxic effects of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine are dose-dependent, and low doses have been shown to be safe in scientific experiments.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is mainly used to study the central nervous system, drug dependence and abuse, and other neurological disorders. It is used in various scientific experiments to evaluate the pharmacological and toxicological effects of stimulant drugs. (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has been shown to increase dopamine release in the nucleus accumbens, which is associated with addiction and drug-seeking behavior. It has also been shown to improve cognitive function in animal models.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is a relatively new compound, and research on its pharmacological and toxicological effects is ongoing. However, it has been shown to have similar effects to other stimulant drugs, such as methamphetamine and amphetamine. Research on (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has focused on its potential as an addiction treatment and its use in enhancing cognitive function.
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has potential implications in various fields of research and industry. It can be used in the development of new drugs for the treatment of addiction and cognitive disorders. Its ability to enhance cognitive function makes it a potential candidate for use in the pharmaceutical and cognitive enhancement industries.
The limitations of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine include its toxicity in high doses and its similarity to other illicit drugs, making it difficult to distinguish between them. Future directions for research include the development of safer and more selective analogs of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine, investigation of its potential as an addiction treatment, and its use in the development of cognitive enhancers. The synthesis of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine using green chemistry techniques is also an area that needs further investigation.

XLogP3

4.3

Dates

Modify: 2023-08-17

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